Quinacrine mustard

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

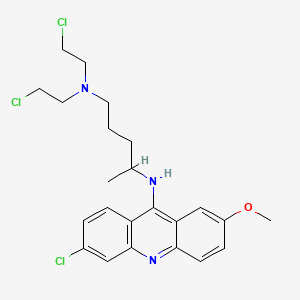

喹吖啶芥末是一种属于吖啶家族的化合物。 它以其能够特异性地结合到 DNA 的能力而闻名,其荧光特性取决于 DNA 碱基对序列 。 这种化合物已被广泛用作中期染色体的染色剂,提供特征性的荧光带状图谱 。

准备方法

喹吖啶芥末可以通过多种方法合成。一种常见的方法是使喹吖啶与芥子气(双(2-氯乙基)硫化物)反应。该反应通常在受控条件下进行,以确保形成所需的产物。 工业生产方法通常涉及使用类似反应路径的大规模合成,并进行额外的纯化步骤以获得高纯度的喹吖啶芥末 。

化学反应分析

喹吖啶芥末会经历几种类型的化学反应,包括:

取代反应: 它可以与亲核试剂(如胺和硫醇)反应,导致芥末基团被取代。

氧化还原反应: 喹吖啶芥末可以在特定条件下被氧化或还原,改变其化学结构和性质。

这些反应中常用的试剂包括强酸、碱和各种亲核试剂。形成的主要产物取决于所使用的特定反应条件和试剂。

科学研究应用

Cytogenetic Applications

Quinacrine mustard is primarily known for its role in cytogenetics, where it serves as a fluorescent dye for chromosome staining.

- Q-Banding : this compound is utilized for Q-banding techniques, which allow researchers to visualize specific chromosome segments and identify structural rearrangements. This application is crucial for diagnosing genetic disorders and studying chromosomal abnormalities. A case study demonstrated the effectiveness of this compound in identifying specific chromosomes using fluorescence microscopy, enhancing the clarity of chromosome images through optimized LED illumination systems .

- Fluorescence in Y Chromosomes : Research has shown that this compound can produce specific localized fluorescence in human Y chromosomes. This property has been exploited to study abnormal Y chromosomes and their implications in genetic disorders . The technique involves staining chromosome preparations with this compound, followed by differentiation and observation under fluorescence microscopy.

- Identification of Chromosomal Abnormalities : this compound has been employed to identify various chromosomal abnormalities, including translocations associated with specific syndromes like cri du chat syndrome and the Philadelphia chromosome. Studies have demonstrated its utility in characterizing unusual translocations through fluorescence analysis .

Pharmacological Applications

This compound also exhibits significant pharmacological properties that have been explored in clinical settings.

Molecular Biology Applications

In molecular biology, this compound's properties have been harnessed for various experimental applications.

- Fluorescent Staining : Beyond cytogenetics, this compound is used as a vital stain for various biological samples, including trypanosomes and other microorganisms. Its ability to fluoresce under specific conditions makes it valuable for identifying and studying cellular structures .

- Protein Interaction Studies : The compound's reactivity with proteins has been studied to understand binding dynamics within cellular environments. For instance, this compound's interaction with different protein chains in acetylcholine receptors provides insights into the structural aspects of receptor-ligand interactions .

Summary Table of Applications

作用机制

喹吖啶芥末的主要作用机制是其与 DNA 结合的能力。它插入到 DNA 碱基对之间,破坏 DNA 分子的正常结构和功能。这种结合可以抑制 DNA 复制和转录,导致细胞死亡。 该化合物还会影响各种分子靶标和通路,包括参与细胞存活和凋亡的 NF-κB、p53 和 AKT 通路 .

相似化合物的比较

由于其独特的 DNA 结合特性和荧光特性,喹吖啶芥末与其他类似化合物相比是独一无二的。类似化合物包括:

吖啶橙: 另一种用作荧光染料的吖啶衍生物。

吖啶黄: 以其抗菌和抗病毒特性而闻名。

氨沙吖啶: 用作抗癌药。

乙酰吖啶: 用作防腐剂。

硝基吖啶: 正在研究其抗癌潜力.

这些化合物与喹吖啶芥末在结构上有一些相似之处,但在具体应用和作用机制方面有所不同。

属性

CAS 编号 |

64046-79-3 |

|---|---|

分子式 |

C23H29Cl4N3O |

分子量 |

505.3 g/mol |

IUPAC 名称 |

1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C23H28Cl3N3O.ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);1H |

InChI 键 |

GBQNIQYUTXKVHN-UHFFFAOYSA-N |

SMILES |

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |

规范 SMILES |

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl |

Key on ui other cas no. |

4213-45-0 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

同义词 |

Acrichine Yperite Mustard, Quinacrine Quinacrine Mustard Yperite, Acrichine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。